(4-Cyclopentylpiperazin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is a synthetic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclopentyl group attached to a piperazine ring, which is further connected to a 3-fluorophenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE typically involves the reaction of 4-cyclopentylpiperazine with 3-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of (4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- **(4-Fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- **(3,4-Dichlorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- **(4-Bromobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
Uniqueness
(4-CYCLOPENTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is unique due to its specific structural features, such as the cyclopentyl group and the fluorophenyl group, which confer distinct chemical and biological properties. These features may result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds .
Properties
Molecular Formula |
C16H21FN2O |
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Molecular Weight |
276.35 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C16H21FN2O/c17-14-5-3-4-13(12-14)16(20)19-10-8-18(9-11-19)15-6-1-2-7-15/h3-5,12,15H,1-2,6-11H2 |
InChI Key |
QPTIQLUCSJVROI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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